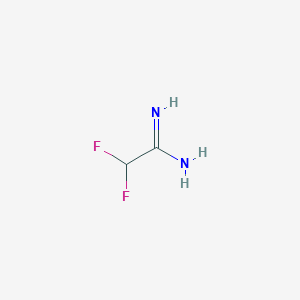
2,2-Difluoroacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoroacetimidamide is a fluorinated organic compound with the molecular formula C2H4F2N2 It is characterized by the presence of two fluorine atoms attached to the ethanimidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroacetimidamide typically involves the introduction of fluorine atoms into the ethanimidamide structure. One common method is the reaction of ethanimidamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). These reagents facilitate the substitution of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoroacetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form difluoroacetamide derivatives or reduction to yield difluoroethylamines.
Addition Reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Difluoroacetamide Derivatives: Formed through oxidation reactions.
Difluoroethylamines: Resulting from reduction reactions.
Substituted Ethanamides: Produced via nucleophilic substitution reactions
Applications De Recherche Scientifique
2,2-Difluoroacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 2,2-Difluoroacetimidamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
2,2-Difluoroethylamine: A related compound with similar fluorination but different functional groups.
Difluoromethylated Diarylmethanes: Compounds with difluoromethyl groups attached to aromatic rings.
2,2-Difluoro-2-arylethylamines: Fluorinated analogs with aryl groups attached to the ethanimidamide structure
Uniqueness: 2,2-Difluoroacetimidamide is unique due to its specific arrangement of fluorine atoms and the ethanimidamide backboneIts ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C2H4F2N2 |
|---|---|
Poids moléculaire |
94.06 g/mol |
Nom IUPAC |
2,2-difluoroethanimidamide |
InChI |
InChI=1S/C2H4F2N2/c3-1(4)2(5)6/h1H,(H3,5,6) |
Clé InChI |
RBTHHWTYEDYOBS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=N)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















